molecular formula C12H11N5O2S B10930319 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10930319
M. Wt: 289.32 g/mol
InChI Key: TUYGADISDVUPEX-UHFFFAOYSA-N
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Description

N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • N-(1-(2-hydroxyethyl)quinolin-2-one)-N’-(1-phenyl-1H-pyrazol-5-yl)methyl) urea

Uniqueness

N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a thiophene ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H11N5O2S/c1-17-8(4-5-14-17)7-13-11(18)12-15-10(16-19-12)9-3-2-6-20-9/h2-6H,7H2,1H3,(H,13,18)

InChI Key

TUYGADISDVUPEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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